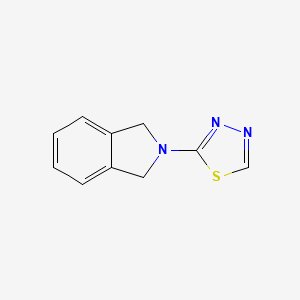

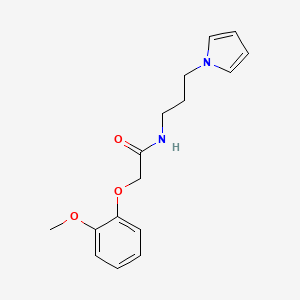

2-(Isoindolin-2-yl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex thiadiazole derivatives involves multiple steps, starting with the creation of an intermediate compound. In the case of the 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole, the process is described as leading to the formation of a morpholinomethyl derivative. This synthesis is characterized by the use of spectroscopic methods to confirm the structure of the intermediates and final products. The detailed synthesis pathway is not provided in the abstract, but it is clear that the method involves careful manipulation of the molecular components to achieve the desired thiadiazole derivative .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often complex and requires advanced techniques to be fully understood. In the case of the 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, single-crystal X-ray diffraction was used to determine its crystalline structure. The compound was found to crystallize in the monoclinic space group P21/c, with specific lattice parameters provided. This analysis is crucial for understanding the three-dimensional arrangement of atoms within the compound and provides insights into its potential interactions and reactivity .

Chemical Reactions Analysis

While the abstracts provided do not detail specific chemical reactions involving 2-(Isoindolin-2-yl)-1,3,4-thiadiazole, they do mention the use of spectroscopic methods to analyze the compounds. These methods, including IR spectrum and NMR, are essential for understanding the chemical environment of the molecules and can provide information about potential reaction sites and the nature of substituents attached to the thiadiazole core. The crystal packing information suggests that intermolecular interactions, such as hydrogen bonding and π-π stacking, could play a role in the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be inferred from their molecular structure and the results of spectroscopic analysis. The crystal structure analysis provides information on the stability and solid-state interactions of the compounds. Theoretical calculations, including Hartree-Fock and density functional methods, were used to predict vibrational frequencies and chemical shift values, which are indicative of the compound's electronic environment. Additionally, molecular energy profiles, electrostatic potential, and frontier molecular orbitals were investigated to gain further insights into the reactivity and properties of the compound. These theoretical studies complement the experimental data and help in understanding the physical and chemical behavior of the thiadiazole derivatives .

Scientific Research Applications

Anti-Cancer and Anti-Leukemia Activities

Discovery and Optimization for Anti-AML Activity : A study focused on optimizing the in vitro and in vivo anti-acute myeloid leukemia (AML) activity of FLT3 inhibitors led to the discovery of compounds with significantly increased potency against FLT3-driven AML MV4-11 cells. One such compound demonstrated complete tumor regression in a xenograft mouse model without obvious toxicity, indicating its potential as a therapeutic agent for AML (Wei‐Wei Li et al., 2012).

Antimicrobial Properties

Schiff Bases Derived from 1,3,4-Thiadiazole Compounds : Schiff bases derived from 1,3,4-thiadiazole compounds exhibited strong antimicrobial activity, particularly against S. epidermidis. These compounds also showed high DNA protective ability against oxidative damage, suggesting their utility in both therapeutic and protective applications against microbial infections and DNA damage (M. Gür et al., 2020).

Corrosion Inhibition

Protection of Mild Steel : Compounds based on 2-amino-5-mercapto-1,3,4-thiadiazole have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic conditions. These inhibitors operate through the adsorption of inhibitor molecules onto the steel surface, providing a protective layer against corrosion (Ali Döner et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms and acetylcholinesterase (AChE). These compounds showed low nanomolar inhibitory activity, suggesting potential for the development of therapeutics targeting these enzymes (Sercan Askin et al., 2021).

Materials Science Applications

Expanded Heteroazaporphyrinoids : The synthesis of heteroannulenes containing isoindole or pyrrole, 1,3,4-thiadiazole moieties, and aza-bridges has been reported. These nonaromatic 30 pi-electron macrocycles can coordinate three metal ions within their central cavity, opening avenues for applications in materials science and catalysis (M. Islyaikin et al., 2001).

Antimycobacterial Activity

Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids : The synthesis and evaluation of pyridines and pyrazines substituted with various isosteres against Mycobacterium tuberculosis showed significant potency, highlighting their potential as antimycobacterial agents (M. Gezginci et al., 1998).

properties

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-2-4-9-6-13(5-8(9)3-1)10-12-11-7-14-10/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMBGPLUSNDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isoindolin-2-yl)-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

![N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2521449.png)

![2-Chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B2521450.png)